trans-1,2-Cyclohexanediol

Description

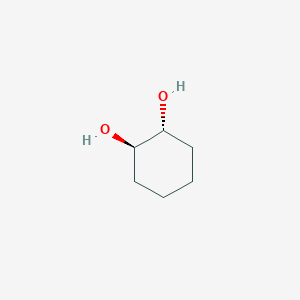

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(1R,2R)-cyclohexane-1,2-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12O2/c7-5-3-1-2-4-6(5)8/h5-8H,1-4H2/t5-,6-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PFURGBBHAOXLIO-PHDIDXHHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C(C1)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC[C@H]([C@@H](C1)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7075347 | |

| Record name | 1,2-trans-Cyclohexanediol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7075347 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

116.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

White or cream crystalline powder; [Alfa Aesar MSDS] | |

| Record name | trans-1,2-Cyclohexanediol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/21631 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Vapor Pressure |

0.01 [mmHg] | |

| Record name | trans-1,2-Cyclohexanediol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/21631 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

1460-57-7, 1072-86-2 | |

| Record name | trans-1,2-Cyclohexanediol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1460-57-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,2-Cyclohexanediol, trans- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001460577 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,2-Cyclohexanediol, (1R-trans)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001072862 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,2-trans-Cyclohexanediol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7075347 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | trans-cyclohexane-1,2-diol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.506 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1,2-CYCLOHEXANEDIOL, TRANS- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/89G7G95Z1Y | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 1,2-CYCLOHEXANEDIOL, (1R-TRANS)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8W5CKZ32GP | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Synthesis of trans-1,2-Cyclohexanediol from Cyclohexene: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic routes for producing trans-1,2-cyclohexanediol from cyclohexene. The document details established methodologies, presents quantitative data for comparative analysis, and includes detailed experimental protocols. The information herein is intended to support research and development in synthetic organic chemistry and drug development, where vicinal diols are crucial intermediates.

Introduction

This compound is a valuable building block in organic synthesis, utilized in the preparation of various pharmaceuticals, agrochemicals, and specialty materials. Its stereochemistry is pivotal for its application in target-oriented synthesis. The synthesis of this diol from the readily available starting material, cyclohexene, can be accomplished through several pathways. This guide will focus on two principal and reliable methods: the epoxidation of cyclohexene followed by acid-catalyzed hydrolysis, and the direct synthesis using in situ generated performic acid. A third method, the Prévost reaction, is also discussed as a classic route to trans-diols.

Synthetic Methodologies and Experimental Protocols

Two primary methods for the synthesis of this compound are presented below, complete with detailed experimental procedures.

Method 1: Epoxidation of Cyclohexene and Subsequent Acid-Catalyzed Hydrolysis

This widely employed two-step procedure first involves the epoxidation of cyclohexene to form cyclohexene oxide. The subsequent step is the acid-catalyzed ring-opening of the epoxide, which proceeds via an anti-addition mechanism to yield the desired this compound.[1][2]

Experimental Protocol:

Step A: Synthesis of Cyclohexene Oxide

-

To a solution of cyclohexene in a suitable solvent (e.g., dichloromethane or chloroform), add an equimolar amount of a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA), portion-wise at 0 °C.

-

The reaction mixture is stirred at room temperature and monitored by thin-layer chromatography (TLC) until the starting material is consumed.

-

Upon completion, the reaction mixture is washed with a solution of sodium sulfite to quench the excess peroxy acid, followed by a wash with sodium bicarbonate solution and brine.

-

The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield crude cyclohexene oxide, which can be purified by distillation.[3]

Step B: Acid-Catalyzed Hydrolysis of Cyclohexene Oxide

-

In a round-bottom flask, dissolve the cyclohexene oxide in a mixture of water and a water-miscible solvent like acetone or tetrahydrofuran.

-

Add a catalytic amount of a strong acid, such as sulfuric acid or perchloric acid.

-

The mixture is stirred at room temperature or gently heated to ensure the completion of the hydrolysis. The reaction progress can be monitored by TLC or gas chromatography (GC).

-

After the reaction is complete, the mixture is neutralized with a base (e.g., sodium bicarbonate).

-

The product is then extracted with an organic solvent (e.g., ethyl acetate). The combined organic extracts are dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated.

-

The crude this compound can be purified by recrystallization or column chromatography.[1][2]

Method 2: In Situ Performic Acid Reaction

This method provides a one-pot synthesis of this compound from cyclohexene. Performic acid is generated in situ from the reaction of formic acid and hydrogen peroxide. The performic acid first epoxidizes the cyclohexene, and the resulting cyclohexene oxide is then opened by formic acid to form a formate ester intermediate. Subsequent hydrolysis of this ester under basic conditions yields the final trans-diol.[4][5]

Experimental Protocol:

-

In a three-necked flask equipped with a dropping funnel, thermometer, and condenser, a mixture of formic acid (e.g., 88-99%) and 30% hydrogen peroxide is prepared and cooled in an ice bath.[4][5]

-

Cyclohexene is added dropwise to the stirred solution, maintaining the reaction temperature between 40-45 °C by external cooling.[5]

-

After the addition is complete, the reaction mixture is stirred for an additional hour at the same temperature and then allowed to stand at room temperature overnight.[5]

-

The excess formic acid and water are removed by distillation under reduced pressure.[5]

-

To the viscous residue, a cold solution of sodium hydroxide is added to hydrolyze the intermediate formate esters. The temperature should be kept below 45 °C during this addition.[5]

-

The alkaline solution is then warmed to 45 °C and the product is extracted with ethyl acetate.[5]

-

The combined organic layers are dried, and the solvent is evaporated. The crude product can be purified by distillation under reduced pressure or recrystallization to give colorless crystals of this compound.[4][5]

Quantitative Data Summary

The following table summarizes the quantitative data associated with the described synthetic methods.

| Method | Reagents | Reaction Time | Yield | Purity/Physical Properties | Reference |

| Method 1: Epoxidation and Hydrolysis | Cyclohexene, m-CPBA, H₂SO₄ (catalytic) | Several hours | Good to high | High purity achievable with purification | [1][2] |

| Method 2: Performic Acid | Cyclohexene, Formic Acid, H₂O₂ | ~1 hour addition, then overnight | 82% | m.p. 105 °C, b.p. 123 °C (13 hPa) | [4] |

| Prévost Reaction | Cyclohexene, Iodine, Silver Benzoate | Varies | Good | trans-diol specific | [6][7] |

Alternative Method: The Prévost Reaction

The Prévost reaction is a classic method for the anti-dihydroxylation of alkenes, providing a direct route to trans-1,2-diols.[6][7][8] The reaction involves treating the alkene with iodine and a silver salt of a carboxylic acid, typically silver benzoate, in an anhydrous solvent. The reaction proceeds through a cyclic iodonium ion intermediate, which is opened by the carboxylate anion. A second displacement of the iodide by the neighboring ester group forms a cyclic acylium ion, which is then opened by another carboxylate anion to give a trans-diester. Subsequent hydrolysis of the diester yields the trans-diol.[7]

While effective, the use of stoichiometric silver salts makes this method more expensive than the other two described.[8]

Diagrams

The following diagrams illustrate the reaction pathways and experimental workflows described in this guide.

Caption: Reaction pathway for Method 1.

Caption: Reaction pathway for Method 2.

Caption: Comparative experimental workflows.

References

- 1. chemistry-online.com [chemistry-online.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. Cyclohexene oxide - Wikipedia [en.wikipedia.org]

- 4. Making sure you're not a bot! [oc-praktikum.de]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. chemistnotes.com [chemistnotes.com]

- 7. Prévost reaction - Wikipedia [en.wikipedia.org]

- 8. Prevost Reaction [organic-chemistry.org]

An In-depth Technical Guide to trans-1,2-Cyclohexanediol: Properties and Experimental Protocols

For Researchers, Scientists, and Drug Development Professionals

Abstract

trans-1,2-Cyclohexanediol, a vicinal diol of cyclohexane, serves as a versatile building block in organic synthesis and finds applications in various fields, including the pharmaceutical and cosmetic industries. Its stereochemistry and the presence of two hydroxyl groups dictate its physical and chemical properties, making it a subject of interest for researchers. This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, detailed experimental protocols for its synthesis and purification, and a summary of its key spectral characteristics.

Physical Properties

This compound is a white to off-white crystalline solid at room temperature.[1][2] Its physical properties are summarized in the table below, providing a quantitative overview for easy reference and comparison.

| Property | Value | References |

| Molecular Formula | C₆H₁₂O₂ | [3] |

| Molecular Weight | 116.16 g/mol | [3] |

| Melting Point | 100 - 104 °C | [4][5] |

| Boiling Point | 231 - 233 °C (at 760 mmHg) | [5] |

| 120 °C (at 14 mmHg) | ||

| Solubility | 375 g/L in water (20 °C) | [5] |

| Soluble in methanol, chloroform, ethanol, and acetone. | [6] | |

| Moderately soluble in ethyl acetate. | [6] | |

| Low solubility in nonpolar solvents like hexane. | [7] | |

| pKa | 14.49 ± 0.40 (Predicted) | |

| Vapor Pressure | 4 hPa (at 110 °C) | [5] |

| Flash Point | 134 °C | |

| Ignition Temperature | 360 °C | [5] |

Chemical Properties and Reactivity

The chemical reactivity of this compound is primarily governed by its two hydroxyl groups. These groups can undergo typical alcohol reactions, such as esterification, etherification, and oxidation. The trans configuration of the hydroxyl groups influences the stereochemical outcome of these reactions.

One of the most common methods for synthesizing this compound involves the acid-catalyzed hydrolysis of cyclohexene oxide. This reaction proceeds via an anti-addition mechanism, resulting in the trans product.

Spectral Data

The structural features of this compound can be elucidated using various spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR (Proton NMR): The ¹H NMR spectrum of this compound typically shows signals for the methine protons attached to the hydroxyl-bearing carbons (CH-OH) and the methylene protons of the cyclohexane ring. The chemical shifts and coupling constants of the CH-OH protons are key indicators of the trans stereochemistry.

-

¹³C NMR (Carbon-13 NMR): The ¹³C NMR spectrum provides information about the carbon skeleton. The chemical shifts of the carbons bonded to the hydroxyl groups are distinct from the other methylene carbons in the ring.

| ¹³C NMR Chemical Shifts (in CDCl₃) | |

| Carbon Atom | Chemical Shift (ppm) |

| C1, C2 (CH-OH) | ~75 |

| C3, C6 | ~32 |

| C4, C5 | ~24 |

Infrared (IR) Spectroscopy

The IR spectrum of this compound is characterized by a broad absorption band in the region of 3200-3600 cm⁻¹, which is indicative of the O-H stretching vibration of the hydroxyl groups. The broadness of this peak is due to intermolecular hydrogen bonding. Other significant peaks include the C-H stretching vibrations of the cyclohexane ring (around 2850-2950 cm⁻¹) and the C-O stretching vibration (around 1070 cm⁻¹).

Experimental Protocols

Synthesis of this compound from Cyclohexene

This protocol details the synthesis of this compound via the epoxidation of cyclohexene followed by acid-catalyzed hydrolysis.[8][9][10]

Materials:

-

Cyclohexene

-

Formic acid (88-99%)

-

Hydrogen peroxide (30%)

-

Sodium hydroxide (NaOH)

-

Ethyl acetate

-

Anhydrous sodium sulfate

-

Ice bath

-

Three-necked flask equipped with a thermometer, addition funnel, and magnetic stirrer

-

Rotary evaporator

Procedure:

-

Performic Acid Formation: In a three-necked flask cooled in an ice bath, combine formic acid and hydrogen peroxide. Stir the mixture to form performic acid in situ.

-

Epoxidation: Slowly add cyclohexene dropwise to the performic acid solution while maintaining the reaction temperature between 40-45 °C using the ice bath.[11]

-

Reaction Completion: After the addition is complete, continue stirring the mixture at 40 °C for one hour and then allow it to stand at room temperature overnight.[11]

-

Removal of Formic Acid and Water: Remove the formic acid and water by distillation under reduced pressure using a rotary evaporator.[11]

-

Hydrolysis: To the residual viscous mixture, cautiously add an ice-cold solution of sodium hydroxide to hydrolyze the intermediate formate ester. Ensure the temperature does not exceed 45 °C.[11]

-

Extraction: Warm the alkaline solution to 45 °C and extract the product multiple times with ethyl acetate.[11]

-

Drying and Concentration: Combine the organic extracts and dry them over anhydrous sodium sulfate. Concentrate the solution using a rotary evaporator until crystallization begins.[11]

-

Crystallization and Isolation: Cool the concentrated solution in an ice bath to induce further crystallization. Collect the solid product by vacuum filtration.[11]

Purification of this compound

The crude product from the synthesis can be purified by recrystallization.

Materials:

-

Crude this compound

-

Ethyl acetate (or other suitable solvent)

-

Hexane (for washing)

-

Erlenmeyer flask

-

Hot plate

-

Büchner funnel and filter flask

-

Ice bath

Procedure:

-

Dissolution: In an Erlenmeyer flask, dissolve the crude this compound in a minimal amount of hot ethyl acetate.

-

Hot Filtration (if necessary): If there are any insoluble impurities, perform a hot filtration to remove them.

-

Crystallization: Allow the solution to cool slowly to room temperature to form crystals. For maximum yield, subsequently cool the flask in an ice bath.

-

Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.

-

Washing: Wash the crystals with a small amount of cold hexane to remove any residual soluble impurities.

-

Drying: Dry the crystals in a vacuum oven or by air drying.

Safety Information

This compound may cause skin, eye, and respiratory tract irritation.[2][12] It is important to handle this chemical with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[12] Work should be conducted in a well-ventilated area or a fume hood.[2] In case of contact, flush the affected area with plenty of water.[12] For detailed safety information, refer to the Material Safety Data Sheet (MSDS).[2][12][13]

Logical Relationships of Properties

The properties of this compound are interconnected. Its molecular structure dictates its physical and chemical behavior.

Conclusion

This compound is a valuable compound with well-defined physical, chemical, and spectral properties. The experimental protocols provided in this guide offer a reliable basis for its synthesis and purification in a laboratory setting. A thorough understanding of its characteristics is essential for its effective utilization in research and development, particularly in the fields of organic synthesis and medicinal chemistry.

References

- 1. spectrumchemical.com [spectrumchemical.com]

- 2. chemicalbook.com [chemicalbook.com]

- 3. This compound | C6H12O2 | CID 92886 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound 98 1460-57-7 [sigmaaldrich.com]

- 5. merckmillipore.com [merckmillipore.com]

- 6. solubilityofthings.com [solubilityofthings.com]

- 7. benchchem.com [benchchem.com]

- 8. chemistry-online.com [chemistry-online.com]

- 9. Making sure you're not a bot! [oc-praktikum.de]

- 10. books.rsc.org [books.rsc.org]

- 11. Organic Syntheses Procedure [orgsyn.org]

- 12. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 13. merckmillipore.com [merckmillipore.com]

A Technical Guide to the Solubility of trans-1,2-Cyclohexanediol in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of trans-1,2-cyclohexanediol in various organic solvents. An understanding of the solubility characteristics of this diol is essential for its application in organic synthesis, materials science, and pharmaceutical development. This document compiles quantitative solubility data, details the experimental protocols for its determination, and provides a visual workflow for solubility measurement.

Core Concepts in Solubility

The solubility of this compound is dictated by its molecular structure, which features a nonpolar cyclohexane ring and two polar hydroxyl (-OH) groups in a trans configuration. This structure allows for hydrogen bonding with polar solvents, while the hydrocarbon ring facilitates interactions with less polar organic molecules. Consequently, its solubility is highly dependent on the solvent's polarity, hydrogen bonding capability, and temperature. Generally, the solubility of solid compounds like this compound increases with temperature.[1]

Quantitative Solubility Data

The solubility of this compound has been experimentally determined in a range of organic solvents. The data presented in Table 1 was obtained using a laser monitoring observation system over a temperature range of approximately 300 K to 330 K.[2] Qualitative assessments have also noted its solubility in chloroform and methanol.[3]

Table 1: Experimental Solubility of this compound in Various Organic Solvents

| Solvent | Chemical Formula | Type | Temperature Range (K) |

| Methyl Acetate | C₃H₆O₂ | Ester | ~300 - 330 |

| Ethyl Acetate | C₄H₈O₂ | Ester | ~300 - 330 |

| Propyl Acetate | C₅H₁₀O₂ | Ester | ~300 - 330 |

| Butyl Acetate | C₆H₁₂O₂ | Ester | ~300 - 330 |

| Methyl Acrylate | C₄H₆O₂ | Ester | ~300 - 330 |

| Ethyl Acrylate | C₅H₈O₂ | Ester | ~300 - 330 |

| 2-Pentanone | C₅H₁₀O | Ketone | ~300 - 330 |

| Acetoacetic Ester | C₆H₁₀O₃ | Ester | ~300 - 330 |

Note: The specific quantitative solubility values (e.g., in g/100mL or mole fraction) were not detailed in the abstract but were measured over the specified temperature range.[2]

Experimental Protocols for Solubility Determination

The determination of thermodynamic equilibrium solubility is a critical step in characterizing a compound. The most common and reliable method is the "shake-flask" method, which is detailed below.[4] The quantitative data in Table 1 was generated using a modified technique involving a laser monitoring observation system to determine the point of dissolution.[2]

Objective: To determine the equilibrium solubility of this compound in a selected organic solvent at a constant temperature.

Materials and Equipment:

-

This compound (high purity)

-

Selected organic solvent (analytical grade)

-

Temperature-controlled orbital shaker or incubator

-

Analytical balance

-

Glass vials with screw caps

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Volumetric flasks and pipettes

-

Analytical instrument for quantification (e.g., HPLC, UV-Vis Spectrophotometer, or Gas Chromatograph)

Methodology:

-

Preparation of Saturated Solution:

-

Add an excess amount of solid this compound to a vial containing a known volume of the chosen organic solvent.[5] The presence of undissolved solid is essential to ensure that the solution reaches saturation.[5]

-

Securely cap the vial to prevent solvent evaporation.

-

Place the vial in a temperature-controlled shaker set to the desired temperature (e.g., 25 °C).

-

Agitate the mixture for a sufficient duration (typically 24-48 hours) to ensure that equilibrium between the solid and the solution is achieved.[4][5]

-

-

Sample Separation:

-

Once equilibrium is reached, allow the vials to stand undisturbed at the constant temperature for a short period to let the excess solid settle.

-

Carefully withdraw a sample from the clear supernatant using a syringe.

-

Immediately filter the sample through a syringe filter into a clean vial to remove all undissolved solid particles. This step is crucial to prevent artificially high solubility measurements.

-

-

Quantification:

-

Gravimetric Method: A known volume of the filtered solution can be evaporated to dryness, and the mass of the remaining solute is measured. Solubility is then calculated as mass per volume.

-

Spectroscopic/Chromatographic Method (Preferred): This approach offers higher accuracy.[5]

-

Prepare a series of standard solutions of this compound with known concentrations in the same solvent.

-

Generate a calibration curve by measuring the analytical response (e.g., UV absorbance or HPLC peak area) of the standard solutions.[6]

-

Dilute the filtered saturated solution with a known factor to bring its concentration within the linear range of the calibration curve.

-

Analyze the diluted sample using the same analytical method and determine its concentration from the calibration curve.

-

Calculate the original solubility by multiplying the measured concentration by the dilution factor.

-

-

Workflow for Equilibrium Solubility Determination

The logical flow of the experimental protocol for determining equilibrium solubility is visualized below. This diagram outlines the key steps from preparation to final analysis.

Caption: A generalized workflow for the experimental determination of equilibrium solubility.

References

An In-Depth Technical Guide to the Mechanism of Acid-Catalyzed Hydrolysis of Cyclohexene Oxide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The acid-catalyzed hydrolysis of epoxides is a fundamental reaction in organic chemistry, yielding vicinal diols with significant applications in various fields, including drug development and materials science. This technical guide provides a comprehensive examination of the mechanism governing the acid-catalyzed ring-opening of cyclohexene oxide. It delves into the stereochemical outcomes, kinetic profiles, and the nature of the reaction intermediates. Detailed experimental protocols for conducting the hydrolysis and analyzing the products are provided, alongside a compilation of quantitative data to facilitate a deeper understanding and practical application of this reaction.

Introduction

Cyclohexene oxide is a valuable bicyclic ether that serves as a versatile intermediate in organic synthesis. Its strained three-membered ring is susceptible to nucleophilic attack, particularly under acidic conditions, leading to the formation of 1,2-disubstituted cyclohexanes. The acid-catalyzed hydrolysis of cyclohexene oxide to produce trans-1,2-cyclohexanediol is a classic example of an epoxide ring-opening reaction that proceeds with high stereoselectivity. Understanding the intricacies of this mechanism is crucial for controlling the stereochemical outcome of reactions involving epoxide intermediates in the synthesis of complex molecules, such as pharmaceuticals.

The Reaction Mechanism: A Borderline SN1/SN2 Pathway

The acid-catalyzed hydrolysis of cyclohexene oxide is not a simple, clear-cut SN1 or SN2 reaction but rather exists on a mechanistic continuum, often described as a "borderline" mechanism. The reaction is initiated by the protonation of the epoxide oxygen by an acid catalyst (H3O+), which enhances the leaving group ability of the oxygen atom.

Key Steps in the Mechanism

-

Protonation of the Epoxide Oxygen: The reaction commences with the rapid and reversible protonation of the epoxide oxygen atom by the acid catalyst. This step activates the epoxide, making the carbon atoms more electrophilic.

-

Nucleophilic Attack by Water: A water molecule, acting as the nucleophile, attacks one of the electrophilic carbon atoms of the protonated epoxide.

-

Deprotonation: The resulting protonated diol is then deprotonated by a water molecule to yield the final product, this compound, and regenerate the acid catalyst.

The precise nature of the transition state during the nucleophilic attack is a subject of considerable interest. While a full carbocation intermediate characteristic of a pure SN1 reaction is generally not formed, the transition state possesses significant carbocationic character. This is supported by theoretical studies on Lewis acid-catalyzed ring-opening reactions of cyclohexene oxide which show a decrease in the reaction barrier with stronger Lewis acids.[1][2]

Stereochemistry of the Ring-Opening

A hallmark of the acid-catalyzed hydrolysis of cyclohexene oxide is its high stereoselectivity, predominantly yielding the this compound. This outcome is a direct consequence of the backside attack of the water nucleophile on the protonated epoxide, which is characteristic of an SN2-like mechanism. The attack occurs from the face opposite to the C-O bond of the epoxide, leading to an inversion of configuration at the center of attack.

This compound

>]; }

start -> protonated [label="+ H₃O⁺"]; protonated -> transition_state [label="+ H₂O (backside attack)"]; transition_state -> product [label="- H₃O⁺"]; } caption="Stereoselective pathway of cyclohexene oxide hydrolysis."

Quantitative Data

The rate of the acid-catalyzed hydrolysis of cyclohexene oxide is dependent on the pH of the solution. The reaction is significantly faster in acidic media.

| pH | Buffer Conditions | Hydrolysis Rate Constant, kh (s-1) x 106 | Correlation Coefficient, R2 |

| 3.14 | Standard Buffer Conc. (SBC) | 1950 ± 9 | 0.999 |

| 5.03 | SBC | 25.5 ± 1.2 | 0.983 |

| 7.0 | SBC | 2.76 ± 0.11 | 0.992 |

| 9.18 | SBC | 1.96 ± 0.04 | 0.998 |

| 9.88 | SBC | 2.46 ± 0.08 | 0.995 |

| 7.04 | 0.01 M SBC | 2.10 ± 0.09 | 0.994 |

| 7.11 | 0.01 M SBC | 1.83 ± 0.12 | 0.988 |

| 9.0 | 0.01 M SBC | 1.81 ± 0.08 | 0.992 |

| 9.0 | 0.01 M SBC, 0.1 M NaClO₄ | 1.88 ± 0.13 | 0.991 |

| 11.0 | 0.1 M SBC | 2.02 ± 0.10 | 0.990 |

| Table 1: Hydrolysis Rate Constants for Cyclohexene Oxide at 25°C. Data sourced from EPA report.[3] |

While the trans-diol is the major product, the formation of a minor amount of the cis-diol can occur, although this is generally very low under standard acidic hydrolysis conditions. The precise trans/cis ratio can be influenced by the specific acid catalyst and reaction conditions.

Experimental Protocols

This section provides a detailed methodology for the acid-catalyzed hydrolysis of cyclohexene oxide and the subsequent analysis of the product.

Synthesis of this compound

This procedure is adapted from established methods for the synthesis of this compound.[4][5]

Materials:

-

Cyclohexene oxide

-

Sulfuric acid (H₂SO₄), concentrated

-

Deionized water

-

Sodium hydroxide (NaOH), pellets or solution

-

Diethyl ether or Ethyl acetate

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Separatory funnel

-

Rotary evaporator

-

Melting point apparatus

-

Glassware for extraction and filtration

Procedure:

-

To a round-bottom flask equipped with a magnetic stir bar, add cyclohexene oxide and deionized water.

-

Slowly add a catalytic amount of concentrated sulfuric acid to the stirring mixture. The reaction is exothermic, and the temperature should be monitored.

-

Stir the reaction mixture vigorously for 1-2 hours at room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

After the reaction is complete, neutralize the excess acid by the dropwise addition of a sodium hydroxide solution until the pH is approximately 7.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether or ethyl acetate (3 x 50 mL).

-

Combine the organic extracts and wash with brine (saturated NaCl solution).

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and remove the solvent using a rotary evaporator.

-

The crude product can be purified by recrystallization or column chromatography to yield pure this compound.

Product Characterization

The identity and purity of the synthesized this compound can be confirmed by various analytical techniques:

-

Melting Point: The melting point of the purified product should be compared to the literature value for this compound (approximately 104-106 °C).

-

Spectroscopy (NMR and IR): 1H and 13C NMR spectroscopy will confirm the structure of the diol, and the stereochemistry can be determined by analyzing the coupling constants. IR spectroscopy will show a characteristic broad O-H stretching band.

-

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS can be used to determine the purity of the product and to quantify the ratio of trans to cis isomers. The chromatogram will show distinct peaks for the two isomers, and the mass spectra will confirm their molecular weight.[6]

Logical Relationships and Mechanistic Considerations

The acid-catalyzed hydrolysis of cyclohexene oxide is a well-established reaction that proceeds with a high degree of stereocontrol. The logical relationship between the starting material, catalyst, and product is governed by the principles of electrophilic activation and nucleophilic substitution.

Conclusion

The acid-catalyzed hydrolysis of cyclohexene oxide provides a reliable and stereoselective route to this compound. The reaction proceeds through a borderline SN1/SN2 mechanism, initiated by protonation of the epoxide oxygen. The backside attack of a water molecule leads to the observed trans stereochemistry. This in-depth guide has provided the theoretical background, quantitative data, and detailed experimental protocols necessary for researchers, scientists, and drug development professionals to effectively utilize and understand this important organic transformation. Further research into the use of various Lewis and Brønsted acids could provide even greater control over the reaction rate and selectivity, expanding the synthetic utility of this fundamental reaction.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. How Lewis Acids Catalyze Ring-Openings of Cyclohexene Oxide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. How Lewis Acids Catalyze Ring-Openings of Cyclohexene Oxide - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Chirality of trans-1,2-Cyclohexanediol and its Enantiomers

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the stereochemical properties of trans-1,2-cyclohexanediol, a crucial chiral building block in organic synthesis, particularly in the pharmaceutical industry. We will delve into its chirality, the properties of its enantiomers, and detailed experimental protocols for its synthesis and resolution.

The Chirality of this compound: A Closer Look

Contrary to simplified two-dimensional representations that may suggest a plane of symmetry, this compound is a chiral molecule. The cyclohexane ring predominantly exists in a stable chair conformation. In the trans isomer, the two hydroxyl groups are positioned on opposite sides of the ring. For the most stable conformation, both hydroxyl groups occupy equatorial positions. This arrangement lacks a plane of symmetry or a center of inversion, rendering the molecule chiral.

The chirality of this compound gives rise to a pair of non-superimposable mirror images, known as enantiomers. These are designated as (1R,2R)-trans-1,2-cyclohexanediol and (1S,2S)-trans-1,2-cyclohexanediol.

Caption: Relationship between racemic this compound and its enantiomers.

Quantitative Data of this compound and its Enantiomers

The physical properties of the racemic mixture and the individual enantiomers are summarized in the table below. Enantiomers share identical physical properties such as melting and boiling points, but differ in their interaction with plane-polarized light.

| Property | (±)-trans-1,2-Cyclohexanediol (Racemic) | (1R,2R)-trans-1,2-Cyclohexanediol | (1S,2S)-trans-1,2-Cyclohexanediol |

| CAS Number | 1460-57-7 | 1072-86-2 | 57794-08-8 |

| Molecular Formula | C₆H₁₂O₂ | C₆H₁₂O₂ | C₆H₁₂O₂ |

| Molecular Weight | 116.16 g/mol | 116.16 g/mol | 116.16 g/mol |

| Melting Point | 101-104 °C | 107-109 °C | 107-109 °C |

| Boiling Point | 117 °C @ 12.75 mmHg[1] | 236.7 °C @ 760 mmHg | Not specified |

| Specific Rotation | 0° | -39° (c=1.6 in H₂O) (inferred) | +39° (c=1.6 in H₂O) |

Note: The boiling point for the (1S,2S)-enantiomer is not explicitly stated in the searched literature but is expected to be identical to its (1R,2R)-enantiomer.

Experimental Protocols

Synthesis of Racemic this compound from Cyclohexene

A common and effective method for the synthesis of this compound is the epoxidation of cyclohexene followed by acid-catalyzed hydrolysis of the resulting epoxide. This two-step process ensures the trans stereochemistry.

Caption: Synthetic pathway to racemic this compound.

Protocol:

-

Epoxidation of Cyclohexene:

-

Dissolve cyclohexene in a suitable solvent such as dichloromethane.

-

Cool the solution in an ice bath.

-

Slowly add an equimolar amount of a peroxy acid (e.g., meta-chloroperoxybenzoic acid, m-CPBA).

-

Stir the reaction mixture at room temperature until the reaction is complete (monitored by TLC).

-

Wash the organic layer with a sodium bicarbonate solution to remove excess acid, followed by a brine wash.

-

Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄), filter, and concentrate under reduced pressure to obtain crude cyclohexene oxide.

-

-

Acid-Catalyzed Hydrolysis:

-

To the crude cyclohexene oxide, add a dilute aqueous solution of a strong acid (e.g., H₂SO₄).

-

Heat the mixture with stirring to promote the ring-opening of the epoxide.

-

After the reaction is complete, neutralize the solution with a base (e.g., NaOH).

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Dry the combined organic extracts, filter, and remove the solvent under reduced pressure.

-

The resulting solid can be purified by recrystallization to yield racemic this compound.[2][3]

-

Resolution of Racemic this compound

The separation of the enantiomers can be achieved through the formation of diastereomeric salts using a chiral resolving agent, such as tartaric acid.[4] The differing solubilities of the diastereomeric salts allow for their separation by fractional crystallization.

Caption: Workflow for the resolution of this compound enantiomers.

Protocol:

-

Formation of Diastereomeric Salts:

-

Dissolve the racemic this compound in a suitable solvent (e.g., ethanol).

-

Add an equimolar amount of a single enantiomer of tartaric acid (e.g., L-(+)-tartaric acid).

-

Heat the mixture to ensure complete dissolution.

-

-

Fractional Crystallization:

-

Allow the solution to cool slowly to room temperature, and then cool further in an ice bath to induce crystallization.

-

One of the diastereomeric salts will be less soluble and will crystallize out of the solution.

-

Collect the crystals by filtration. The filtrate will be enriched in the other diastereomer.

-

-

Liberation of the Enantiomers:

-

Treat the separated crystalline diastereomeric salt with a base (e.g., NaOH solution) to deprotonate the tartaric acid and liberate the free enantiomer of the diol.

-

Extract the pure enantiomer with an organic solvent.

-

Repeat the process with the filtrate (which may require the use of the opposite enantiomer of tartaric acid for efficient separation) to isolate the other enantiomer.

-

The purity of the separated enantiomers can be determined by measuring their specific rotation.[4]

-

This guide provides foundational knowledge on the chirality and practical handling of this compound and its enantiomers, essential for their application in stereoselective synthesis and the development of chiral pharmaceuticals.

References

IUPAC nomenclature for trans-1,2-cyclohexanediol stereoisomers

An In-depth Guide to the IUPAC Nomenclature and Stereochemistry of trans-1,2-Cyclohexanediol

This technical guide provides a comprehensive overview of the IUPAC nomenclature, stereochemical relationships, and relevant experimental data for the stereoisomers of this compound. It is intended for researchers, scientists, and professionals in the field of drug development and organic chemistry.

Stereoisomerism in 1,2-Cyclohexanediol

Cyclohexane-1,2-diol possesses two stereogenic centers at carbons 1 and 2. This gives rise to a total of three stereoisomers: a pair of enantiomers (the trans isomers) and a meso compound (the cis isomer). The trans isomers, which are the focus of this guide, are non-superimposable mirror images of each other and thus exist as a racemic mixture unless resolved.

IUPAC Nomenclature of this compound Stereoisomers

The absolute configuration of each stereogenic center in the this compound enantiomers is assigned using the Cahn-Ingold-Prelog (CIP) priority rules. The two enantiomers are designated as (1R,2R)-cyclohexane-1,2-diol and (1S,2S)-cyclohexane-1,2-diol.

Assigning CIP Priorities

To assign the configuration at each chiral center (C-1 and C-2), the following steps are taken:

-

Identify Substituents: Each chiral carbon is attached to four different groups: -OH, the other chiral carbon (C-2 or C-1), and two methylene (-CH2-) groups within the cyclohexane ring.

-

Assign Priorities: Priorities are assigned based on the atomic number of the atom directly attached to the stereocenter.

-

Priority 1: -OH (Oxygen, atomic number 8)

-

Priority 2: The other chiral carbon, as it is bonded to an oxygen.

-

Priority 3: The adjacent methylene group that is further from the second hydroxyl group.

-

Priority 4: The hydrogen atom (not explicitly shown in ring structures).

-

-

Determine R/S Configuration: With the lowest priority group (hydrogen) pointing away from the viewer, the configuration is assigned based on the direction of the sequence from priority 1 to 2 to 3. A clockwise direction corresponds to 'R' (Rectus), and a counter-clockwise direction corresponds to 'S' (Sinister).

The application of these rules leads to the two distinct enantiomers: (+)-(1R,2R)-cyclohexane-1,2-diol and (-)-(1S,2S)-cyclohexane-1,2-diol.

Physicochemical Data

The enantiomers of this compound share the same physical properties, such as melting point and boiling point, but differ in their interaction with plane-polarized light.

| Property | (1R,2R)-cyclohexane-1,2-diol | (1S,2S)-cyclohexane-1,2-diol | Racemic this compound |

| Melting Point (°C) | 108-111 | 108-111 | 102-105 |

| Specific Rotation [α]D | +43.0° (c=1, ethanol) | -43.0° (c=1, ethanol) | 0° |

| CAS Number | 1072-86-2 | 14649-03-7 | 1460-57-7 |

Experimental Protocol: Asymmetric Dihydroxylation of Cyclohexene

The enantioselective synthesis of this compound can be achieved through the asymmetric dihydroxylation of cyclohexene, a method developed by Sharpless. This protocol provides a route to obtaining one enantiomer in excess.

Objective: To synthesize (1R,2R)-cyclohexane-1,2-diol from cyclohexene using AD-mix-β.

Materials:

-

AD-mix-β

-

tert-butanol

-

Water

-

Cyclohexene

-

Sodium sulfite (Na2SO3)

-

Ethyl acetate

-

Magnesium sulfate (MgSO4)

Procedure:

-

A mixture of tert-butanol and water (1:1 ratio) is prepared and cooled to 0 °C.

-

AD-mix-β (containing the chiral ligand (DHQD)2PHAL, K3Fe(CN)6, K2CO3, and K2OsO4·2H2O) is added to the solvent mixture and stirred until both layers are clear.

-

Cyclohexene is added to the stirred mixture at 0 °C.

-

The reaction is stirred vigorously at 0 °C for 24 hours. The progress can be monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction is quenched by the addition of solid sodium sulfite, and the mixture is warmed to room temperature and stirred for 1 hour.

-

The product is extracted with ethyl acetate. The organic layers are combined, washed with brine, and dried over anhydrous magnesium sulfate.

-

The solvent is removed under reduced pressure to yield the crude diol.

-

The product can be purified by column chromatography or recrystallization to yield enantiomerically enriched (1R,2R)-cyclohexane-1,2-diol.

Visualization of Stereochemical Relationships

The following diagram illustrates the stereochemical pathways from cyclohexene to the various isomers of 1,2-cyclohexanediol.

Caption: Stereochemical pathways from cyclohexene to 1,2-cyclohexanediol isomers.

Methodological & Application

Application Notes and Protocols: The Use of trans-1,2-Cyclohexanediol in Asymmetric Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

trans-1,2-Cyclohexanediol and its derivatives, particularly trans-1,2-diaminocyclohexane, are privileged C2-symmetric chiral building blocks in the field of asymmetric synthesis. Their rigid cyclohexane backbone provides a well-defined stereochemical environment, making them highly effective as chiral auxiliaries and as scaffolds for the synthesis of chiral ligands for a wide range of enantioselective transformations. These transformations are critical in the pharmaceutical industry and fine chemical synthesis, where the precise control of stereochemistry is paramount for biological activity and material properties.

This document provides detailed application notes and experimental protocols for the use of this compound-derived compounds in three key areas of asymmetric synthesis: the Jacobsen-Katsuki epoxidation, the Trost asymmetric allylic alkylation, and as a chiral auxiliary in the synthesis of α,α-disubstituted α-amino acids.

Chiral Ligands for Asymmetric Catalysis: The Jacobsen-Katsuki Epoxidation

The Jacobsen-Katsuki epoxidation is a renowned method for the enantioselective epoxidation of unfunctionalized alkenes using a chiral manganese-salen complex, famously known as Jacobsen's catalyst. The ligand for this catalyst is synthesized from enantiomerically pure trans-1,2-diaminocyclohexane, which can be obtained from the resolution of the racemic mixture or synthesized from this compound. This reaction is particularly valuable as it does not require a directing group on the alkene substrate, unlike the Sharpless epoxidation.

Catalytic Cycle for Jacobsen-Katsuki Epoxidation

Caption: Catalytic cycle of the Jacobsen-Katsuki epoxidation.

Quantitative Data

The Jacobsen-Katsuki epoxidation has been successfully applied to a wide range of cis-disubstituted and trisubstituted alkenes, consistently affording high enantioselectivities.

| Entry | Alkene Substrate | Catalyst Loading (mol%) | Oxidant | Yield (%) | ee (%) | Reference |

| 1 | cis-β-Methylstyrene | 4 | NaOCl | 84 | 92 | |

| 2 | 2,2-Dimethylchromene | 2 | NaOCl | 95 | 97 | |

| 3 | Indene | 5 | NaOCl | 65 | 86 | |

| 4 | 1,2-Dihydronaphthalene | 5 | NaOCl | 78 | 98 | |

| 5 | cis-Stilbene | 4 | NaOCl | 61 | 96 |

Experimental Protocols

Protocol 1.1: Synthesis of (R,R)-N,N'-Bis(3,5-di-tert-butylsalicylidene)-1,2-cyclohexanediamino manganese(III) chloride (Jacobsen's Catalyst)

This protocol outlines a three-step synthesis starting from a mixture of 1,2-diaminocyclohexane isomers.

Step 1: Resolution of (±)-trans-1,2-Diaminocyclohexane

-

Dissolve L-(+)-tartaric acid (7.5 g, 0.05 mol) in 25 mL of distilled water in a 150 mL beaker.

-

Slowly add 1,2-diaminocyclohexane (a mixture of cis and trans isomers, 11.4 g, 0.10 mol) to the stirred solution. The addition is exothermic.

-

Cool the resulting solution in an ice bath to induce crystallization of the (R,R)-1,2-diammoniumcyclohexane mono-(+)-tartrate salt.

-

Collect the crystals by vacuum filtration and wash with cold ethanol.

-

Recrystallize the salt from a minimum amount of hot water to obtain the pure diastereomeric salt.

Step 2: Synthesis of the Salen Ligand

-

In a 100 mL round-bottom flask, combine the resolved (R,R)-1,2-diaminocyclohexane mono-(+)-tartrate salt (1.11 g, 4.20 mmol) and potassium carbonate (1.16 g) in 6.0 mL of water.

-

Stir the mixture until the solids dissolve, then add 22 mL of ethanol.

-

Heat the mixture to reflux and add a solution of 3,5-di-tert-butylsalicylaldehyde (2.0 g, 8.50 mmol) in 10 mL of hot ethanol.

-

Continue refluxing for 1 hour. The yellow Schiff base ligand will precipitate upon cooling.

-

Collect the yellow solid by vacuum filtration and wash with cold ethanol.

Step 3: Complexation with Manganese(II) Acetate

-

In a 100 mL three-neck flask, suspend the salen ligand (1.0 g) in 25 mL of absolute ethanol and heat to reflux.

-

Add solid manganese(II) acetate tetrahydrate (2.0 equivalents) in one portion.

-

Reflux for 30 minutes, then bubble air through the solution for 1 hour while maintaining reflux.

-

Cool the reaction mixture and collect the dark brown Jacobsen's catalyst by vacuum filtration. Wash with ethanol and dry.

Protocol 1.2: Asymmetric Epoxidation of an Alkene

-

In a round-bottom flask, dissolve the alkene substrate (1.0 mmol) in 10 mL of dichloromethane.

-

Add Jacobsen's catalyst (0.05 mmol, 5 mol%).

-

Cool the mixture to 0 °C in an ice bath.

-

Add buffered sodium hypochlorite solution (commercial bleach buffered to pH 11.3 with 0.05 M Na2HPO4) dropwise with vigorous stirring over 1-2 hours.

-

Monitor the reaction by TLC. Upon completion, separate the organic layer.

-

Extract the aqueous layer with dichloromethane (2 x 10 mL).

-

Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the resulting epoxide by flash column chromatography on silica gel.

-

Determine the enantiomeric excess by chiral GC or HPLC analysis.

Chiral Ligands for Asymmetric Catalysis: The Trost Asymmetric Allylic Alkylation

The Trost asymmetric allylic alkylation (AAA) is a powerful palladium-catalyzed C-C, C-N, and C-O bond-forming reaction. The stereochemical outcome is controlled by a chiral ligand, with the Trost ligand, derived from trans-1,2-diaminocyclohexane and 2-diphenylphosphinobenzoic acid, being one of the most successful.

Catalytic Cycle for Trost Asymmetric Allylic Alkylation

Caption: Generalized catalytic cycle for the Trost AAA.

Quantitative Data

The Trost ligand has proven to be highly effective in the asymmetric allylic alkylation of a variety of substrates with different nucleophiles, delivering products with excellent enantioselectivity.

| Entry | Allylic Acetate | Nucleophile | Catalyst Loading (mol% Pd) | Ligand Loading (mol%) | Yield (%) | ee (%) | Reference |

| 1 | rac-1,3-Diphenyl-2-propenyl acetate | Dimethyl malonate | 1 | 2 | 95 | >99 | |

| 2 | rac-3-Acetoxycyclohexene | Sodium dimethyl malonate | 0.5 | 1.5 | 98 | 98 | |

| 3 | rac-3-Acetoxycyclopentene | Phthalimide | 2.5 | 7.5 | 81 | 98 | |

| 4 | rac-3-Acetoxy-1-butene | Phenol | 1 | 2 | 90 | 94 | |

| 5 | rac-1,3-Dioxolan-2-one, 4-ethenyl- | Benzylamine | 0.5 | 1.5 | 92 | 97 |

Experimental Protocols

Protocol 2.1: Synthesis of (S,S)-DACH-Ph Trost Ligand

-

Under a nitrogen atmosphere, charge a reactor with 2-diphenylphosphinobenzoic acid (1.0 kg, 3.26 mol) and 1,1'-carbonyldiimidazole (CDI) (557.2 g, 3.33 mol).

-

Add acetonitrile (2 L) to form a slurry and agitate for 1 hour at 20-25 °C until a clear solution is obtained.

-

Transfer this solution to a reactor containing (S,S)-diaminocyclohexane (186.4 g, 1.63 mol) and imidazole hydrochloride (170.6 g, 1.63 mol) in acetonitrile.

-

Heat the resulting mixture to 80-82 °C for 8 hours.

-

Cool the solution to 60 °C and add water (1.3 L) over 30 minutes.

-

Cool the slurry to 23 °C, collect the solid by filtration, and wash successively with a mixture of acetonitrile/water and then water.

-

Dry the solid under vacuum at 55 °C to obtain the (S,S)-DACH-Ph Trost ligand as a white solid.

Protocol 2.2: Asymmetric Allylic Alkylation

-

In a flame-dried flask under an inert atmosphere, dissolve the palladium precursor (e.g., [Pd(π-allyl)Cl]2, 0.5 mol%) and the Trost ligand (1.5 mol%) in the desired solvent (e.g., CH2Cl2).

-

Stir the solution for 15-30 minutes at room temperature.

-

Add the allylic acetate (1.0 equiv) and the nucleophile (1.1-1.5 equiv). If the nucleophile is a solid, it can be added directly. If it is generated in situ (e.g., a malonate anion), the base (e.g., NaH or a milder base like N,O-bis(trimethylsilyl)acetamide (BSA) and a catalytic amount of KOAc) is added to the nucleophile precursor before the addition of the catalyst solution.

-

Stir the reaction at the desired temperature (ranging from 0 °C to room temperature) and monitor by TLC.

-

Upon completion, quench the reaction (e.g., with saturated aqueous NH4Cl solution).

-

Extract the product with an organic solvent, dry the combined organic layers, and concentrate.

-

Purify the product by flash chromatography.

-

Determine the enantiomeric excess by chiral HPLC or GC analysis.

Chiral Auxiliary in Diastereoselective Alkylation

Enantiomerically pure this compound can serve as a chiral auxiliary to control the stereochemistry of reactions at a prochiral center. An example is its use in the diastereoselective alkylation of β-keto esters to generate quaternary stereocenters, which are precursors to optically active α,α-disubstituted α-amino acids.

Reaction Workflow

Caption: Workflow for the synthesis of α,α-disubstituted α-amino acids.

Quantitative Data

The diastereoselective alkylation of enol ethers derived from ethyl 2-methylacetoacetate and (S,S)-cyclohexane-1,2-diol proceeds with high diastereoselectivity.

| Entry | Alkylating Agent (R-X) | Yield of Alkylated Acetal (%) | Diastereomeric Excess (de, %) |

| 1 | CH3I | 65 | >95 |

| 2 | C2H5I | 70 | >95 |

| 3 | n-C3H7I | 68 | 94 |

| 4 | Allyl-Br | 62 | 92 |

| 5 | Benzyl-Br | 55 | 93 |

Experimental Protocols

Protocol 3.1: Asymmetric Synthesis of α,α-Disubstituted α-Amino Acids

Step 1: Formation of the Chiral Acetal Enol Ether

-

A mixture of the β-keto ester (e.g., ethyl 2-methylacetoacetate, 1 equiv), (S,S)-cyclohexane-1,2-diol (1.2 equiv), and a catalytic amount of p-toluenesulfonic acid in toluene is heated at reflux with a Dean-Stark trap to remove water.

-

After the reaction is complete (monitored by TLC), the mixture is cooled, washed with saturated aqueous NaHCO3, and brine.

-

The organic layer is dried and concentrated to give the crude chiral acetal enol ether, which can be purified by chromatography.

Step 2: Diastereoselective Alkylation

-

To a solution of lithium diisopropylamide (LDA), freshly prepared from diisopropylamine and n-butyllithium, in THF at -78 °C, add a solution of the chiral acetal enol ether in THF.

-

Stir the mixture for 30 minutes at -78 °C.

-

Add the alkylating agent (1.2 equiv) and allow the reaction to warm to room temperature overnight.

-

Quench the reaction with saturated aqueous NH4Cl and extract with an organic solvent.

-

Dry the organic layer, concentrate, and purify the product by chromatography.

Step 3: Removal of the Chiral Auxiliary

-

Dissolve the alkylated acetal in a suitable solvent (e.g., CH2Cl2) and treat with BF3·OEt2 at 0 °C.

-

Stir the reaction until the starting material is consumed (TLC).

-

Quench carefully with saturated aqueous NaHCO3.

-

Extract the product, dry the organic layer, and concentrate to afford the β-keto ester with a chiral quaternary center.

Step 4: Conversion to the Amino Acid

-

The resulting β-keto ester can be converted to the corresponding α,α-disubstituted α-amino acid via a Schmidt rearrangement using sodium azide and a strong acid (e.g., sulfuric acid).

-

The final amino acid can be purified by crystallization or ion-exchange chromatography.

Conclusion

This compound and its amine derivatives are versatile and highly effective chiral platforms in asymmetric synthesis. The applications highlighted here—the Jacobsen-Katsuki epoxidation, the Trost asymmetric allylic alkylation, and the use as a chiral auxiliary—demonstrate their power in creating stereochemically complex molecules with high levels of enantioselectivity and diastereoselectivity. The detailed protocols provided serve as a practical guide for researchers in academia and industry to implement these powerful synthetic methodologies.

Application Notes: Trans-1,2-Cyclohexanediol as a Chiral Auxiliary in Asymmetric Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the field of stereoselective synthesis, chiral auxiliaries are powerful tools for controlling the stereochemical outcome of a reaction. An effective chiral auxiliary temporarily attaches to a prochiral substrate, directs a subsequent diastereoselective transformation, and is then cleaved to yield an enantiomerically enriched product. (S,S)- or (R,R)-trans-1,2-cyclohexanediol is a versatile and cost-effective chiral auxiliary. Its C₂-symmetric diol structure is particularly effective when converted into a chiral acetal, which creates a rigid and well-defined steric environment to direct the approach of incoming reagents. This application note focuses on the primary use of trans-1,2-cyclohexanediol as a chiral acetal auxiliary in the diastereoselective alkylation of β-keto esters, a key transformation for the synthesis of complex chiral molecules, including non-proteinogenic α,α-disubstituted amino acids.

Core Application: Diastereoselective Alkylation of β-Keto Esters

The most prominent application of this compound as a chiral auxiliary is in the diastereoselective alkylation of β-keto esters. The auxiliary is first reacted with the β-keto ester to form a chiral enol ether acetal. The rigid bicyclic structure of this intermediate effectively shields one face of the enol ether, leading to highly diastereoselective alkylation upon deprotonation and reaction with an electrophile. Subsequent removal of the auxiliary reveals the α-alkylated β-keto ester with a newly formed quaternary stereocenter.

Quantitative Data Summary

The following table summarizes representative results for the diastereoselective alkylation of chiral enol ethers derived from β-keto esters and (S,S)-trans-1,2-cyclohexanediol. This transformation consistently yields high levels of diastereoselectivity.

| Entry | β-Keto Ester Substrate | Alkylating Agent (R-X) | Yield (%) | Diastereomeric Excess (de, %) |

| 1 | Ethyl 2-methylacetoacetate | Allyl Bromide | 70 | >95 |

| 2 | Ethyl 2-methylacetoacetate | Benzyl Bromide | 65 | >95 |

| 3 | Ethyl 2-methylacetoacetate | Iodomethane | 31 | 92 |

| 4 | Ethyl 2-ethylacetoacetate | Allyl Bromide | 68 | >95 |

| 5 | Ethyl 2-ethylacetoacetate | Benzyl Bromide | 62 | >95 |

| 6 | Ethyl 2-ethylacetoacetate | Iodomethane | 45 | 94 |

Data synthesized from Tanaka, M., et al. J. Org. Chem. 2001, 66 (8), 2667–2673.

Detailed Experimental Protocols

Protocol 1: Synthesis of Chiral Acetal from Ethyl 2-methylacetoacetate

This protocol describes the attachment of the (S,S)-trans-1,2-cyclohexanediol auxiliary to a model β-keto ester.

Materials:

-

Ethyl 2-methylacetoacetate (1.0 eq)

-

(S,S)-trans-1,2-cyclohexanediol (1.1 eq)

-

p-Toluenesulfonic acid monohydrate (TsOH·H₂O) (0.05 eq)

-

Toluene

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Diethyl ether or Ethyl acetate

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

To a round-bottom flask equipped with a Dean-Stark trap and reflux condenser, add toluene, ethyl 2-methylacetoacetate, (S,S)-trans-1,2-cyclohexanediol, and a catalytic amount of p-toluenesulfonic acid monohydrate.

-

Heat the mixture to reflux. Water will be collected in the Dean-Stark trap as the reaction proceeds.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) until the β-keto ester is fully consumed.

-

Allow the reaction mixture to cool to room temperature.

-

Quench the reaction by washing with saturated aqueous NaHCO₃ solution, followed by brine.

-

Extract the aqueous layer with diethyl ether or ethyl acetate (3x).

-

Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography to yield the desired chiral acetal as a mixture of E/Z enol ether isomers.

Protocol 2: Diastereoselective Alkylation

This protocol details the stereoselective introduction of an alkyl group.

Materials:

-

Chiral acetal from Protocol 1 (1.0 eq)

-

Anhydrous Tetrahydrofuran (THF)

-

Sodium bis(trimethylsilyl)amide (NaHMDS) (1.1 eq, as a solution in THF)

-

Alkylating agent (e.g., Allyl bromide, 1.2 eq)

-

Saturated aqueous ammonium chloride (NH₄Cl)

Procedure:

-

Dissolve the chiral acetal in anhydrous THF in a flame-dried, argon-purged flask.

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

Slowly add the NaHMDS solution dropwise via syringe. Stir the resulting solution at -78 °C for 1 hour to ensure complete enolate formation.

-

Add the alkylating agent (e.g., allyl bromide) dropwise to the enolate solution at -78 °C.

-

Allow the reaction to stir at -78 °C and monitor its progress by TLC.

-

Upon completion, quench the reaction at -78 °C by adding saturated aqueous NH₄Cl solution.

-

Allow the mixture to warm to room temperature and extract with diethyl ether (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate.

-

The crude product can be purified by silica gel chromatography. The diastereomeric excess (de) can be determined by ¹H NMR analysis of the crude product.

Protocol 3: Cleavage of the Chiral Auxiliary

This protocol describes the removal of the auxiliary to release the final enantioenriched product.

Materials:

-

Alkylated acetal from Protocol 2 (1.0 eq)

-

Anhydrous Dichloromethane (DCM)

-

Boron trifluoride diethyl etherate (BF₃·OEt₂) (2.0-3.0 eq)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

Procedure:

-

Dissolve the purified alkylated acetal in anhydrous DCM in a flask under an argon atmosphere.

-

Cool the solution to 0 °C in an ice bath.

-

Add boron trifluoride diethyl etherate (BF₃·OEt₂) dropwise.

-

Stir the reaction at 0 °C and monitor by TLC until the starting material is consumed.

-

Carefully quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution at 0 °C.

-

Separate the layers and extract the aqueous phase with DCM (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate.

-

Purify the residue by silica gel chromatography to obtain the optically active α,α-disubstituted β-keto ester and recover the chiral auxiliary.

Mechanism of Stereocontrol

The high diastereoselectivity observed in the alkylation step is attributed to the rigid C₂-symmetric chair conformation of the cyclohexyl ring in the chiral acetal. This conformation creates a sterically hindered environment where one face of the enol ether is effectively blocked by one of the cyclohexane's axial hydrogens. The incoming electrophile is therefore directed to the less sterically encumbered face, resulting in the preferential formation of one diastereomer.

Conclusion and Further Applications

While the primary and most well-documented use of this compound as a chiral auxiliary is in diastereoselective alkylations via chiral acetal intermediates, its principle of creating a defined stereochemical environment can be extended to other reactions. Although less common, derivatives of this compound can potentially be employed in asymmetric Diels-Alder and aldol reactions. However, the application in asymmetric alkylation for the synthesis of chiral quaternary centers remains its most robust and high-yielding application, providing a reliable method for accessing valuable building blocks for drug development and natural product synthesis.

Application Notes and Protocols for the Chiral Resolution of Racemic trans-1,2-Cyclohexanediol

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols for the chiral resolution of racemic trans-1,2-cyclohexanediol, a critical process for the synthesis of enantiomerically pure compounds in the pharmaceutical and fine chemical industries. Two effective methods are presented: diastereomeric cocrystal formation with tartaric acid followed by supercritical fluid extraction (SFE), and enzymatic kinetic resolution via lipase-catalyzed acylation.

Method 1: Diastereomeric Cocrystal Formation with Tartaric Acid and Supercritical Fluid Extraction

This method leverages the formation of diastereomeric cocrystals between the enantiomers of this compound and a chiral resolving agent, tartaric acid. The resulting diastereomers exhibit different physical properties, allowing for their separation. Supercritical carbon dioxide (scCO₂) is employed as an environmentally benign solvent for the separation process.

Experimental Protocol

Materials:

-

Racemic this compound (CHD)

-

(S,S)- or (R,R)-Tartaric Acid (TA)

-

Ethanol

-

Supercritical Fluid Extractor

Procedure:

-

Cocrystal Formation: A racemic mixture of this compound is reacted with either (S,S)- or (R,R)-tartaric acid in ethanol.[1] A molar ratio of 0.5 or higher of the resolving agent to the racemic diol is used.[1][2] The tartaric acid selectively forms a diastereomeric cocrystal with one of the enantiomers, leaving the other enantiomer unreacted in the solution.[1][2]

-

First Stage Supercritical Fluid Extraction (SFE): The unreacted mixture of enantiomers is recovered from the sample using supercritical fluid extraction with CO₂ at 20 MPa and 33 °C.[1][2]

-

Second Stage Supercritical Fluid Extraction (SFE): A subsequent extraction is performed at 20 MPa and a temperature of at least 73 °C.[1][2] In this step, the diastereomeric cocrystal is decomposed in situ, releasing the other enantiomer.[1][2]

-

Enantiomer Recovery: Both enantiomers are recovered with enantiomeric excess values ranging from 65-90% in nearly a 50-50% yield for each.[2]

-

Further Purification (Optional): For higher purity, the enriched enantiomer mixtures are subjected to a second resolution step. The (S,S)-CHD-rich mixture is reacted with (S,S)-TA, and the (R,R)-CHD-rich mixture is reacted with (R,R)-TA.[1] This two-step resolution process can yield both enantiomers of CHD in quantitative yields with a purity of >99% enantiomeric excess (ee).[1][2]

Data Presentation

| Resolution Step | Parameter | Value | Reference |

| Initial Resolution | Molar Ratio (TA:CHD) | ≥ 0.5 | [1][2] |

| SFE Stage 1 Conditions | 20 MPa, 33 °C | [1][2] | |

| SFE Stage 2 Conditions | 20 MPa, ≥ 73 °C | [1][2] | |

| Enantiomeric Excess (ee) | 65-90% | [2] | |

| Yield (per enantiomer) | ~50% | [2] | |

| Second Resolution | Final Enantiomeric Excess (ee) | > 99% | [1][2] |

| Final Yield | Quantitative | [1][2] |

Experimental Workflow

Caption: Workflow for chiral resolution via diastereomeric cocrystallization.

Method 2: Enzymatic Kinetic Resolution by Lipase-Catalyzed Acylation

Enzymatic kinetic resolution is a highly selective method that utilizes lipases to catalyze the acylation of one enantiomer of a racemic alcohol at a much faster rate than the other. This results in a mixture of an acylated enantiomer and the unreacted alcohol enantiomer, which can then be separated. Lipases from Pseudomonas cepacia (PSL) and Candida antarctica B (Novozym 435) are particularly effective for resolving 2-substituted cycloalkanols.[3]

Experimental Protocol (Adapted)

Note: The following is a general protocol adapted from methodologies for structurally similar cyclic 1,2-diols. Optimization of reaction conditions may be necessary for this compound.

Materials:

-

Racemic this compound

-

Immobilized Lipase (e.g., Pseudomonas cepacia lipase or Novozym 435)

-

Acylating Agent (e.g., Vinyl Acetate)

-

Anhydrous Organic Solvent (e.g., Diethyl Ether or Diisopropyl Ether)

-

Silica Gel for Chromatography

Procedure:

-

Reaction Setup: In a dry flask, dissolve racemic this compound in an anhydrous organic solvent such as diethyl ether.

-

Enzyme Addition: Add the immobilized lipase to the solution. The quantity of the enzyme can significantly affect the reaction rate.[3]

-

Acylation: Add vinyl acetate as the acylating agent. High enantioselectivity is often observed with this reagent.[3]

-

Reaction Monitoring: Stir the mixture at a controlled temperature (e.g., room temperature) and monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC) until approximately 50% conversion is reached. In the kinetic resolution of 2-substituted cycloalkanols, the (R)-enantiomer is typically acylated faster, yielding the (R)-ester and the unreacted (S)-alcohol.[3]

-

Work-up: Once the desired conversion is achieved, filter off the immobilized enzyme. The enzyme can often be washed and reused.

-

Separation: Concentrate the filtrate and separate the resulting acylated enantiomer from the unreacted alcohol enantiomer by column chromatography on silica gel.

Data Presentation (Representative)

The following table presents representative data for the lipase-catalyzed resolution of 2-substituted cycloalkanols, which is expected to be comparable for this compound.

| Enzyme | Acylating Agent | Solvent | Enantioselectivity (E-value) | Reference |

| Pseudomonas cepacia Lipase (PSL) | Vinyl Acetate | Diethyl Ether | > 200 | [3] |

| Candida antarctica Lipase B (Novozym 435) | Vinyl Acetate | Diisopropyl Ether | > 200 | [3] |

High E-values (>100) indicate excellent enantioselectivity, leading to high enantiomeric excess for both the product and the remaining substrate at ~50% conversion.

Logical Relationship Diagram

Caption: Process flow for enzymatic kinetic resolution of this compound.

References

Applications of trans-1,2-Cyclohexanediol in Polymer Chemistry: Detailed Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Trans-1,2-cyclohexanediol is a cycloaliphatic diol that serves as a valuable monomer in polymer chemistry. Its rigid and non-planar cyclohexane ring, combined with the presence of two hydroxyl groups in a trans configuration, imparts unique properties to the resulting polymers. These characteristics include enhanced thermal stability, improved mechanical strength, and specific solubility profiles. This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of polyesters, polyurethanes, and polycarbonates.

Polyesters

The incorporation of this compound into polyester chains introduces rigidity, which can significantly influence the thermal and mechanical properties of the material. The trans configuration of the hydroxyl groups leads to a more linear and potentially more crystalline polymer structure compared to its cis-isomer.

Application Notes